Prenalterol hydrochloride

Übersicht

Beschreibung

Prenalterolhydrochlorid ist ein Herzmittel, das als selektiver Beta-1-Adrenozeptoragonist wirkt. Es wird hauptsächlich zur Behandlung von akutem Herzversagen, Low-Output-Syndrom nach Myokardinfarkt, Schock und orthostatischer Hypotonie beim Shy-Drager-Syndrom eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prenalterolhydrochlorid umfasst mehrere Schritte:

Kondensation von Monobenzon: Monobenzon wird mit dem Epoxid, das von Alpha-D-Glucofuranose abgeleitet ist, kondensiert, um ein glykosyliertes Derivat zu erhalten.

Hydrolytische Entfernung: Die Acetonid-Schutzgruppen werden hydrolytisch entfernt.

Spaltung des Zuckers: Der Zucker wird mit Periodat gespalten, um einen Aldehyd zu erhalten.

Reduktion und Umwandlung: Der Aldehyd wird mit Natriumborhydrid zu Glycol reduziert, und der terminale Alkohol wird zu Mesylat umgewandelt.

Verdrängung und Hydrogenolyse: Die Abgangsgruppe wird mit Isopropylamin verdrängt, gefolgt von hydrogenolytischer Entfernung des O-Benzyl-Ethers, um Prenalterol zu ergeben.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Prenalterolhydrochlorid folgen in der Regel demselben Syntheseweg, jedoch in größerem Maßstab, wobei Reinheit und Konsistenz durch strenge Qualitätskontrollmaßnahmen sichergestellt werden .

Arten von Reaktionen:

Oxidation: Prenalterolhydrochlorid kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Reduktion: Reduktionsreaktionen können während der Synthese im Aldehydstadium auftreten.

Substitution: Nucleophile Substitutionsreaktionen sind an der Verdrängung der Mesylatgruppe mit Isopropylamin beteiligt.

Häufige Reagenzien und Bedingungen:

Natriumborhydrid: Wird zur Reduktion von Aldehyden zu Glykolen verwendet.

Periodat: Wird zur Spaltung von Zuckern verwendet.

Isopropylamin: Wird in nucleophilen Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Glykosyliertes Derivat: Wird während des anfänglichen Kondensationsschritts gebildet.

Aldehyd: Wird nach der Spaltung des Zuckers erzeugt.

Prenalterol: Das Endprodukt nach Verdrängung und Hydrogenolyse.

4. Wissenschaftliche Forschungsanwendungen

Prenalterolhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Kardiologie: Wird verwendet, um die Auswirkungen von Beta-1-Adrenozeptoragonisten auf die Herzfunktion zu untersuchen.

Pharmakologie: Untersucht für seine inotropen Wirkungen und seine potenziellen therapeutischen Anwendungen bei Herzinsuffizienz und Kardiomyopathie.

Medizinische Chemie: Untersucht für seine chiralen Eigenschaften und den Einfluss der Chiralität auf die Wirksamkeit von Medikamenten.

Biochemie: Wird verwendet, um adrenerge Rezeptormechanismen und Signaltransduktionswege zu untersuchen.

5. Wirkmechanismus

Prenalterolhydrochlorid übt seine Wirkungen aus, indem es selektiv Beta-1-Adrenozeptoren stimuliert. Dies führt zu einer Erhöhung des Herzzeitvolumens durch Steigerung der Myokardkontraktilität und des Schlagvolumens, ohne die Herzfrequenz signifikant zu beeinflussen. Die molekularen Ziele umfassen die Beta-1-Adrenozeptoren auf Herzmyozyten, die die Adenylatcyclase aktivieren, den cAMP-Spiegel erhöhen und so den Kalzium-Einstrom in die Zellen verstärken .

Ähnliche Verbindungen:

Propranolol: Ein nicht-selektiver Beta-Adrenozeptorantagonist.

Xamoterol: Ein partieller Beta-1-Adrenozeptoragonist.

Pindolol: Ein nicht-selektiver Beta-Adrenozeptorantagonist mit intrinsischer sympathomimetischer Aktivität.

Vergleich:

Selektivität: Prenalterolhydrochlorid ist einzigartig in seiner selektiven Wirkung auf Beta-1-Adrenozeptoren, während Propranolol und Pindolol nicht-selektiv sind.

Therapeutische Anwendung: Prenalterolhydrochlorid wird hauptsächlich bei akuten Herzerkrankungen eingesetzt, während Propranolol für eine größere Bandbreite kardiovaskulärer Probleme eingesetzt wird, darunter Bluthochdruck und Arrhythmien.

Wissenschaftliche Forschungsanwendungen

Prenalterol Hydrochloride has several scientific research applications:

Cardiology: Used to study the effects of beta-1 adrenergic receptor agonists on cardiac function.

Pharmacology: Investigated for its inotropic effects and potential therapeutic uses in heart failure and cardiomyopathy.

Medicinal Chemistry: Studied for its chiral properties and the influence of chirality on drug efficacy.

Biochemistry: Used to explore adrenergic receptor mechanisms and signal transduction pathways.

Wirkmechanismus

Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .

Vergleich Mit ähnlichen Verbindungen

Propranolol: A non-selective beta-adrenergic receptor antagonist.

Xamoterol: A partial beta-1 adrenergic receptor agonist.

Pindolol: A non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity.

Comparison:

Selectivity: Prenalterol Hydrochloride is unique in its selective action on beta-1 adrenergic receptors, whereas Propranolol and Pindolol are non-selective.

Therapeutic Use: this compound is primarily used for acute cardiac conditions, while Propranolol is used for a broader range of cardiovascular issues, including hypertension and arrhythmias.

Biologische Aktivität

Introduction

Prenalterol hydrochloride, marketed under the brand name Hyprenan, is a sympathomimetic agent and cardiac stimulant primarily utilized in the management of heart failure. It functions as a selective β1-adrenergic receptor partial agonist, exhibiting significant biological activity that impacts cardiac function without markedly increasing heart rate. This article delves into the biological activity of prenalterol, supported by clinical studies, detailed mechanisms of action, and relevant data tables.

Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This selective action leads to:

- Inotropic Effects : It enhances myocardial contractility, improving the heart's pumping efficiency.

- Reduced Chronotropic Activity : Unlike many other adrenergic agonists, prenalterol has minimal effect on heart rate, which is beneficial for patients with heart conditions where increased heart rate could be detrimental.

- Vasodilatory Effects : Prenalterol can induce peripheral vasodilation, which helps reduce afterload on the heart.

- Chemical Formula : C₁₂H₁₉NO₃

- Molar Mass : 225.288 g·mol⁻¹

- CAS Number : 58926-83-7

Dose-Response Studies

A pivotal study assessed the effects of sustained-release oral prenalterol over four weeks in patients with chronic heart failure. The study involved ten patients who received varying doses (20, 40, 100, and 200 mg daily). Key findings included:

- Improved Exercise Tolerance : Nine out of ten patients demonstrated a dose-related increase in exercise tolerance, particularly at doses up to 100 mg daily.

- Oxygen Uptake : There was a significant increase in estimated oxygen uptake during exercise.

- Cardiovascular Stability : Patients experienced a reduction in maximum heart rate and systolic blood pressure without adverse side effects .

Hemodynamic Effects

In another study involving healthy volunteers, intravenous administration of prenalterol revealed:

| Dosage (mg) | Increase in Cardiac Output (%) | Change in Heart Rate (beats/min) | Peripheral Resistance Change (%) |

|---|---|---|---|

| 0.5 | 24 | +2 | -18 |

| 1 | 29 | +7 | -20 |

These results indicate that prenalterol significantly enhances cardiac output primarily through increased stroke volume while maintaining stable heart rates .

Long-Term Therapy Outcomes

Long-term therapy with prenalterol has shown promising results in patients with chronic heart failure. A study indicated that:

- After one week of treatment, the average heart rate increased from 81 ± 7 to 90 ± 7 beats per minute.

- Patients reported sustained improvements in hemodynamic parameters over extended periods .

Case Study: Heart Failure Management

A patient with ischemic heart disease and New York Heart Association Class II heart failure was treated with prenalterol. Over a four-week period:

- The patient exhibited improved exercise capacity.

- Echocardiographic measurements showed stable left ventricular function without significant changes at rest.

- The patient reported no adverse effects related to the medication .

Summary of Biological Activity

This compound demonstrates significant biological activity characterized by its selective β1-adrenergic receptor agonism. Its ability to improve myocardial contractility while minimizing increases in heart rate makes it a valuable therapeutic agent for managing chronic heart failure. The following points summarize its key biological activities:

- Increased Myocardial Contractility : Enhances cardiac output without excessive increases in heart rate.

- Improved Exercise Tolerance : Beneficial for patients with chronic heart conditions.

- Minimal Side Effects : Well-tolerated in clinical settings with low incidence of arrhythmias or other cardiovascular complications.

Analyse Chemischer Reaktionen

Key Steps:

-

Glycosylation :

-

Deprotection and Oxidation :

-

Reduction and Mesylation :

-

Amination and Hydrogenolysis :

Key Steps:

-

Epoxide Formation :

-

Aminolysis :

-

Hydrochloride Salt Formation :

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Epoxide synthesis | Epichlorohydrin, DIAD, PPh₃ | 65–70 | |

| 2 | Aminolysis | Isopropylamine, DMF, 60°C | 61 | |

| 3 | Salt formation | HCl gas, ethanol | 95 |

Hydrolysis of Diol Intermediates:

Mitsunobu Reaction:

-

Enantiopure diol (2 ) undergoes Mitsunobu reaction with phenol derivatives to form epoxide intermediates ( ).

Degradation and Stability Studies

-

Acidic Conditions : this compound undergoes hydrolysis at pH <3, forming 4-hydroxyphenoxypropane-1,2-diol ( ).

-

Oxidative Stability : Resistant to atmospheric oxidation but degrades under UV light, forming quinone derivatives ( ).

| Condition | Degradation Product | Half-Life (25°C) | Reference |

|---|---|---|---|

| pH 1.2 (HCl) | 4-Hydroxyphenoxypropane-1,2-diol | 8h | |

| UV light (254 nm) | Quinone derivatives | 24h |

Byproduct Analysis

-

Racemization : Occurs during prolonged heating (>100°C) in polar solvents (e.g., DMF), reducing enantiopurity ( ).

-

Mesylate Byproducts : Trace mesylated impurities (<0.1%) detected via HPLC-MS in final API batches ( ).

This synthesis and reactivity profile underscores the importance of controlled reaction conditions to ensure enantiopurity and stability in this compound production.

Eigenschaften

CAS-Nummer |

61260-05-7 |

|---|---|

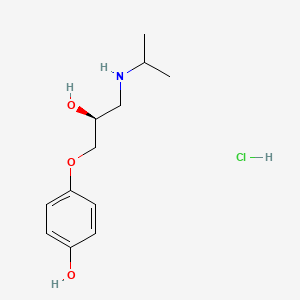

Molekularformel |

C12H20ClNO3 |

Molekulargewicht |

261.74 g/mol |

IUPAC-Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |

InChI-Schlüssel |

WDXYIFGETVGLBZ-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Isomerische SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Key on ui other cas no. |

61260-05-7 |

Verwandte CAS-Nummern |

57526-81-5 (Parent) |

Synonyme |

A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.